1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-3-methyl-
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Overview
Description
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a butanone moiety attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Hydroxylation: Addition of hydroxyl groups to specific positions on the naphthalene ring.
Alkylation: Attachment of the butanone moiety to the naphthalene ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include:
Catalytic processes: Using catalysts to enhance reaction rates.
Controlled temperature and pressure: Maintaining specific conditions to ensure the desired product formation.
Chemical Reactions Analysis
Types of Reactions
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as a drug candidate for treating diseases.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE involves its interaction with molecular targets and pathways within biological systems. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE: shares structural similarities with other naphthalene derivatives, such as:
Uniqueness
The uniqueness of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61983-33-3 |
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Molecular Formula |
C15H15BrO3 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C15H15BrO3/c1-8(2)5-13(17)12-7-9-6-10(16)3-4-11(9)14(18)15(12)19/h3-4,6-8,18-19H,5H2,1-2H3 |
InChI Key |
ICDQNYVHXNWOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O |
Origin of Product |
United States |
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